Sorokinianin
Overview
Description
Sorokinianin is a natural product found in Bipolaris sorokiniana with data available.
Mechanism of Action
Target of Action
Sorokinianin is a phytotoxin that primarily targets fungal spores, specifically those of Fusarium solani . It exhibits significant antifungal activity, effectively suppressing the germination of these spores .
Mode of Action
It is known to have an inhibitory effect on the germination of fungal spores . This suggests that this compound interacts with its targets in a way that disrupts their normal growth and development processes.
Biochemical Pathways
This compound is a complex phytotoxic furanone . It is synthesized from prehelminthosporol through a series of reactions that include the addition of a member of the TCA cycle, decarboxylation, and lactonization . This process suggests that this compound’s biosynthesis involves both the terpene and polyketide pathways.
Result of Action
The primary result of this compound’s action is the suppression of spore germination in certain fungi . This antifungal activity can help control the spread of fungal diseases, particularly in agricultural settings where such fungi can cause significant crop damage.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound may be affected by the specific strain of the fungus from which it is derived Additionally, the effectiveness of this compound as an antifungal agent may vary depending on the specific environmental conditions, such as temperature and humidity, under which the targeted fungi grow
Biochemical Analysis
Biochemical Properties
Sorokinianin plays a significant role in biochemical reactions, particularly in the context of plant-pathogen interactions. It is synthesized from prehelminthosporol through reactions involving the addition of a member of the tricarboxylic acid cycle, decarboxylation, and lactonization
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits seed germination and disrupts normal cellular functions . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the manifestation of disease symptoms in infected plants. The exact mechanisms by which this compound exerts these effects are still being studied.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is believed to inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on plant health, although the exact temporal dynamics are still being elucidated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a critical concentration above which this compound’s phytotoxic effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the tricarboxylic acid cycle. It interacts with enzymes and cofactors that facilitate its synthesis and degradation . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which in turn affect its activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s mode of action.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular context
Properties
IUPAC Name |
(3R,5S)-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-9(2)11-5-6-18(4)10(3)15(16(11)12(18)8-19)14-7-13(20)17(21)22-14/h9,11-16,19-20H,3,5-8H2,1-2,4H3/t11-,12+,13-,14+,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFDIFCKGMAJK-BCHHIPDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)C3CC(C(=O)O3)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)[C@@H]3C[C@H](C(=O)O3)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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